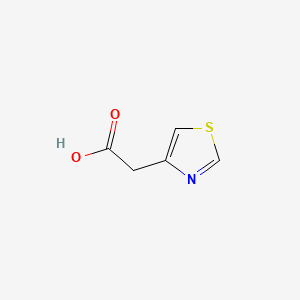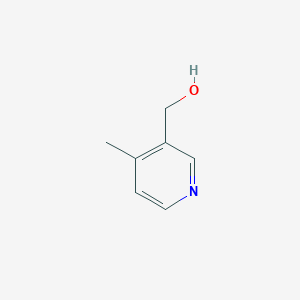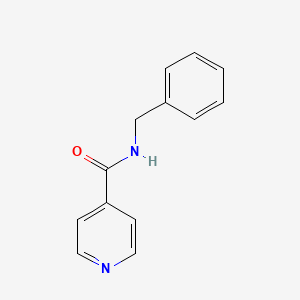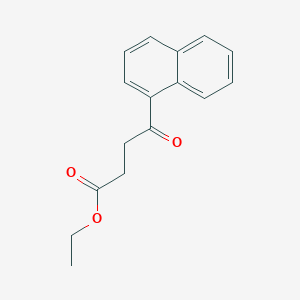
4-Thiazoleacetic acid
Overview
Description
4-Thiazoleacetic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
4-Thiazoleacetic acid, also known as 2-Aminothiazole-4-acetic acid, is a compound that has been used in the manufacturing of cephalosporin antibiotics . The primary targets of this compound are bacterial cell wall synthesis enzymes, which play a crucial role in maintaining the structural integrity of the bacterial cell .
Mode of Action
The compound interacts with its targets by inhibiting the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to bacterial cell lysis and death .
Biochemical Pathways
The affected pathway is the bacterial cell wall synthesis pathway. The downstream effects include the weakening of the bacterial cell wall, leading to cell lysis and death. This action is particularly effective against rapidly dividing bacteria, as these organisms are continually synthesizing new cell walls .
Pharmacokinetics
Like many other similar compounds, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular effect of this compound’s action is the disruption of bacterial cell wall synthesis. On a cellular level, this leads to the lysis and death of the bacterial cells. This results in the effective elimination of bacterial infections .
Action Environment
Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might denature the compound, reducing its effectiveness. Additionally, the presence of other compounds might interfere with its action or lead to unexpected side effects .
Biochemical Analysis
Biochemical Properties
4-Thiazoleacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as histidine decarboxylase and histidine ammonia-lyase, which are involved in histidine metabolism . These interactions suggest that this compound may influence the production of histamine and other histidine-derived metabolites. Additionally, this compound has been used in the preparation of modified electrodes for the voltammetric determination of copper ions, indicating its potential role in electrochemical applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis, thereby modulating cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to bind to enzymes such as histidine decarboxylase, thereby inhibiting its activity and reducing the production of histamine . Additionally, this compound can interact with proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses. These interactions highlight the compound’s potential as a modulator of biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may exhibit different biochemical properties . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating its potential impact on cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and enhancing cellular antioxidant capacity . At high doses, this compound may induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to histidine metabolism. It interacts with enzymes such as histidine decarboxylase and histidine ammonia-lyase, influencing the production of histamine and other histidine-derived metabolites . Additionally, this compound may affect metabolic flux and metabolite levels, thereby modulating cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular regions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic processes . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, thereby modulating its biochemical effects and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Thiazoleacetic acid typically involves the reaction of diketene with thiourea in the presence of an inorganic acid catalyst. The process includes the following steps:
- Adding diketene to dichloromethane.
- Introducing an inorganic acid catalyst.
- Dripping bromine under stirring conditions.
- Leading chlorine into the mixture and maintaining heat.
- After the reaction, the solvent is steamed out to obtain a halide.
- The halide is then slowly added to a methanol-water mixture containing thiourea.
- The mixture is stirred and heated, followed by cooling and filtration to obtain the crude product.
- The crude product is dissolved in water, heated, decolorized, filtered, adjusted with alkali, and dried to yield high-purity this compound .
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process is optimized for cost-effectiveness and scalability, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Thiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-Thiazoleacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules with potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research indicates its potential in developing new therapeutic agents for treating various diseases.
Industry: It is utilized in the production of dyes, fungicides, and other industrial chemicals
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
Thiazole: A parent compound with diverse biological activities.
Thiazolidine: A reduced form of thiazole with different chemical properties.
Uniqueness: 4-Thiazoleacetic acid is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(8)1-4-2-9-3-6-4/h2-3H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISMJKGQNDOCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284702 | |
| Record name | 4-Thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7504-44-1 | |
| Record name | 4-Thiazoleacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiazoleacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-thiazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-THIAZOLEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG2ETP7MCY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 4-Thiazoleacetic acid and are there any notable spectroscopic data available?
A1: this compound is a heterocyclic compound containing both a thiazole ring and a carboxylic acid functional group. While the provided abstracts don't delve into detailed spectroscopic data, they confirm the structure through synthesis methods and characterization techniques like 1H NMR. []
Q2: How do researchers typically synthesize (Z)-2-amino-4-thiazoleacetic acid derivatives?
A2: (Z)-2-amino-4-thiazoleacetic acid derivatives, often used in pharmaceutical research, are commonly synthesized through a multi-step process. Researchers start with compounds like allyl 2-(2-amino-4-thiazolyl)-2-syn-hydroxyiminoacetate and employ reactions such as condensation, hydrolysis, and etherification to achieve the desired structure. [, ] For instance, the synthesis of (Z)-2-amino-{[2-(1,1-dimethylethoxy)-2-oxoethoxy] imino}-4-thiazoleacetic acid was optimized using specific molar ratios of reactants, controlled temperatures, and reaction durations. []
Q3: Has this compound been investigated for its potential in material science applications?
A3: Yes, recent research explores the use of this compound in modifying materials for specific applications. For example, it has been used to modify multiwalled carbon nanotubes to create electrochemical sensors for detecting copper(II) ions. [] Additionally, modified polyvinylidene fluoride membranes incorporating this compound have shown promise in purifying water by effectively removing chromium(VI). [] These studies highlight the versatility of this compound in material functionalization for environmental applications.
Q4: How is the compound, (Z)-2-amino-alpha-[1-(tert-butoxycarbonyl)]-1-1-methylethoxyimino-4-thiazoleacetic acid, typically analyzed?
A4: Researchers employ reversed-phase high-performance liquid chromatography (HPLC) coupled with ion-pair chromatography to determine the content of (Z)-2-amino-alpha-[1-(tert-butoxycarbonyl)]-1-1-methylethoxyimino-4-thiazoleacetic acid. This method utilizes a C18 column with a mobile phase comprising acetonitrile, water, and butyl-tetra ammonium bromide as the ion-pair reagent, buffered with phosphate. []
Q5: Have any degradation products of compounds containing the this compound moiety been identified?
A5: Yes, research on mirabegron, a drug containing a this compound moiety, identified its major degradation products using LC-MS and NMR. The primary degradation pathways involve hydrolysis of the acylamino group, leading to the formation of 2-amino-4-thiazoleacetic acid and 4-methylthiazol-2-amine. Additionally, (Z)-benzaldehyde oxime was identified as a product of mirabegron oxime degradation. []
Q6: Are there studies exploring the structure-activity relationship of this compound derivatives?
A6: While the provided abstracts don't delve into detailed SAR studies for this compound derivatives specifically, one study investigated a novel hydrazone compound, Salicylaldehyde -4- thiazoleacetic acid hydrazone (SAFTAH), for its antimicrobial activity. [] Although this research focuses on a specific derivative, it highlights the importance of structural modifications within this class of compounds to explore their potential for various applications.
Q7: What is the significance of the compound 2-(2-Amino-4-thiazolyl)-2-[[(Z)-(t-butoxycarbonyl) methoxy]imino]acetic acid 2-benzothiazolyl thioester?
A7: This compound serves as a key intermediate in synthesizing ceftazidime, a third-generation cephalosporin antibiotic. Researchers have successfully synthesized this thioester by reacting (Z)-2-amino-[[2-(t-butoxy)-2-oxoethoxy]imino]-4-thiazoleacetic acid (ADTAC) with 2,2-dithio-bis-benzothiazole (DM). [] Optimizing reaction conditions, including molar ratios, temperature, and reaction time, led to a significant yield and high purity of the desired thioester. []
Q8: Has this compound been explored for its antiviral properties?
A8: Interestingly, a study explored the antiviral activity of 2-[(1,5,10,10a-tetrahydro-3H-thiazolo[3,4b]isoquinolin-3-ylidene) amino]-4-thiazoleacetic acid (S), 44 081 R.P., against rhinoviruses. [] Although this compound demonstrated promising in vitro activity by inhibiting the multiplication of several rhinovirus strains, intranasal administration in human volunteers did not yield significant clinical benefits. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylamino)methyl]-4,6-dimethylphenol](/img/structure/B1296830.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)









![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)

